N-(4-BROMO-3-METHYLPHENYL)-2-[N-(2,3-DIMETHYLPHENYL)BENZENESULFONAMIDO]ACETAMIDE
Overview
Description
N-(4-BROMO-3-METHYLPHENYL)-2-[N-(2,3-DIMETHYLPHENYL)BENZENESULFONAMIDO]ACETAMIDE is a complex organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-BROMO-3-METHYLPHENYL)-2-[N-(2,3-DIMETHYLPHENYL)BENZENESULFONAMIDO]ACETAMIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes:
Nitration: Introduction of nitro groups into the aromatic ring.
Reduction: Conversion of nitro groups to amino groups.
Sulfonation: Introduction of sulfonamide groups.
Coupling Reactions: Formation of the final compound through coupling reactions involving brominated and methylated aromatic compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Controlled Temperature and Pressure: Maintaining specific conditions to favor the desired reactions.
Catalysts: Use of catalysts to enhance reaction rates.
Purification: Techniques such as crystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-BROMO-3-METHYLPHENYL)-2-[N-(2,3-DIMETHYLPHENYL)BENZENESULFONAMIDO]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(4-BROMO-3-METHYLPHENYL)-2-[N-(2,3-DIMETHYLPHENYL)BENZENESULFONAMIDO]ACETAMIDE has several scientific research applications, including:
Medicinal Chemistry: As a potential antimicrobial agent due to its sulfonamide structure.
Biological Studies: Investigating its effects on various biological pathways and targets.
Industrial Applications: Use in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of N-(4-BROMO-3-METHYLPHENYL)-2-[N-(2,3-DIMETHYLPHENYL)BENZENESULFONAMIDO]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or block receptor sites, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-BROMO-3-METHYLPHENYL)-3,5-DINITROBENZAMIDE
- N-(4-BROMO-3-METHYLPHENYL)(1,1’-BIPHENYL)-4-CARBOXAMIDE
Uniqueness
N-(4-BROMO-3-METHYLPHENYL)-2-[N-(2,3-DIMETHYLPHENYL)BENZENESULFONAMIDO]ACETAMIDE is unique due to its specific combination of bromine, methyl, and sulfonamide groups
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-2,3-dimethylanilino]-N-(4-bromo-3-methylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23BrN2O3S/c1-16-8-7-11-22(18(16)3)26(30(28,29)20-9-5-4-6-10-20)15-23(27)25-19-12-13-21(24)17(2)14-19/h4-14H,15H2,1-3H3,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJJPDDJNJZIEFF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N(CC(=O)NC2=CC(=C(C=C2)Br)C)S(=O)(=O)C3=CC=CC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23BrN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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